molecular formula C27H36N6O3S B4304699 2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No.: B4304699
M. Wt: 524.7 g/mol
InChI Key: MWORTJNDURFSFI-UHFFFAOYSA-N
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Description

2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an adamantyl group, a piperazine ring, and a pyrido[2,3-d]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the adamantyl group: This step involves the attachment of the adamantyl group to the core structure via a suitable linker.

    Formation of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a therapeutic agent due to its unique structure and properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Aminocarbonothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
  • 2-[4-(Adamantylamino)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Uniqueness

The presence of the adamantyl group in 2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID distinguishes it from similar compounds. This group imparts unique steric and electronic properties, enhancing the compound’s stability and reactivity. Additionally, the combination of the piperazine ring and the pyrido[2,3-d]pyrimidine core contributes to its distinct biological activity.

Properties

IUPAC Name

2-[4-[1-(1-adamantyl)ethylcarbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S/c1-3-31-15-21(24(35)36)22(34)20-14-28-25(30-23(20)31)32-4-6-33(7-5-32)26(37)29-16(2)27-11-17-8-18(12-27)10-19(9-17)13-27/h14-19H,3-13H2,1-2H3,(H,29,37)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWORTJNDURFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(C)C45CC6CC(C4)CC(C6)C5)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 2
2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 3
2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Reactant of Route 6
2-[4-({[1-(1-ADAMANTYL)ETHYL]AMINO}CARBOTHIOYL)PIPERAZINO]-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

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